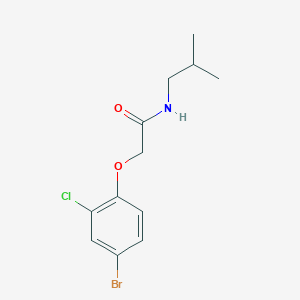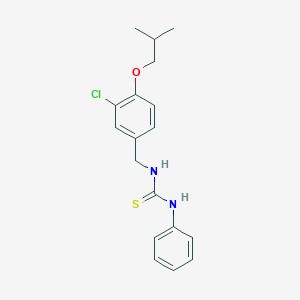
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea, also known as CIPTU, is a chemical compound that belongs to the class of thiourea derivatives. It has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry.
作用机制
The mechanism of action of N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea is not fully understood. However, it has been suggested that N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea may exert its biological activities by inhibiting certain enzymes or signaling pathways. For example, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has also been shown to inhibit the activity of tyrosinase, an enzyme that is involved in melanin synthesis.
Biochemical and Physiological Effects:
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of certain enzymes. In vivo studies have shown that N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea can reduce tumor growth, inflammation, and oxidative stress.
实验室实验的优点和局限性
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its solubility in water is relatively low, which can limit its use in certain assays.
未来方向
There are several future directions for research on N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea. One area of interest is to further investigate its anti-tumor properties and its potential use as an anti-cancer agent. Another area of interest is to study its mechanism of action in more detail, which could lead to the development of more specific and effective inhibitors of certain enzymes or signaling pathways. Additionally, there is potential for N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea to be used as a herbicide or fungicide in agriculture, which could help to reduce the use of chemical pesticides.
合成方法
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea can be synthesized through a multi-step reaction process, starting from 3-chloro-4-isobutoxybenzaldehyde and phenylthiourea. The first step involves the condensation of 3-chloro-4-isobutoxybenzaldehyde with phenylthiourea in the presence of a base catalyst to form the intermediate product. The intermediate is then treated with hydrochloric acid to yield the final product, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea.
科学研究应用
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been extensively studied for its potential applications in various scientific research fields, including medicine, agriculture, and industry. In medicine, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as an anti-diabetic agent. In agriculture, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been found to have herbicidal and fungicidal activities. In industry, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been used as a stabilizer for PVC and as a corrosion inhibitor for steel.
属性
IUPAC Name |
1-[[3-chloro-4-(2-methylpropoxy)phenyl]methyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-13(2)12-22-17-9-8-14(10-16(17)19)11-20-18(23)21-15-6-4-3-5-7-15/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUMPFJBBQVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CNC(=S)NC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-4-isobutoxy-benzyl)-3-phenyl-thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)
![1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)
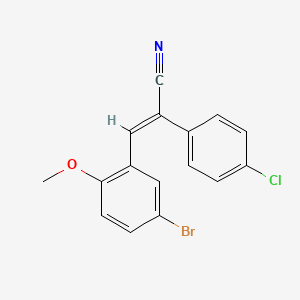

![2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5708340.png)
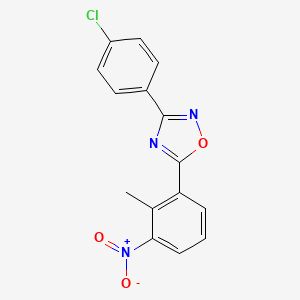
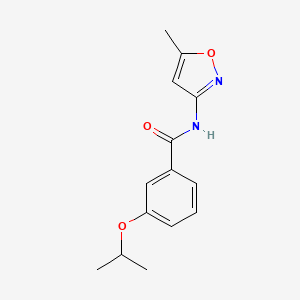
![N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5708352.png)
![4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate](/img/structure/B5708353.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5708358.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)
![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)
![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
